molecular formula C12H11NO2 B14004831 2-(4-Aminophenoxy)phenol

2-(4-Aminophenoxy)phenol

Cat. No.: B14004831
M. Wt: 201.22 g/mol
InChI Key: DXYRDGPOVCPGPO-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)phenol is an organic compound with the molecular formula C12H11NO2 It is a phenolic compound characterized by the presence of both an amino group and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)phenol typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of hydroquinone with 1-fluoro-4-nitrobenzene, resulting in the formation of 4-(4-nitrophenoxy)phenol. This intermediate is then subjected to catalytic reduction using hydrazine in the presence of palladium on carbon (Pd/C) to convert the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, sulfonyl, and other substituted phenolic compounds.

Scientific Research Applications

2-(4-Aminophenoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(4-Aminophenoxy)phenol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-aminophenoxy)phenol

InChI

InChI=1S/C12H11NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H,13H2

InChI Key

DXYRDGPOVCPGPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)N

Origin of Product

United States

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